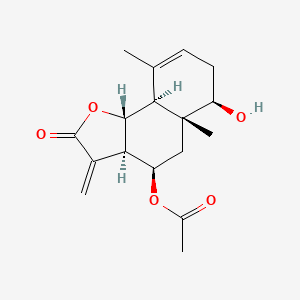![molecular formula C8H20OSi2 B14626019 Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 54655-54-8](/img/structure/B14626019.png)
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Vinyltrimethylsilane
- Trimethylsilylacetylene
Uniqueness
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of vinyl and trimethylsilyl groups, which provide both reactivity and stability. This makes it particularly useful in synthetic chemistry for the formation of complex organosilicon compounds.
Propriétés
Numéro CAS |
54655-54-8 |
|---|---|
Formule moléculaire |
C8H20OSi2 |
Poids moléculaire |
188.41 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C8H20OSi2/c1-8(10(2,3)4)9-11(5,6)7/h1H2,2-7H3 |
Clé InChI |
VHUKFWOTOWNMFI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


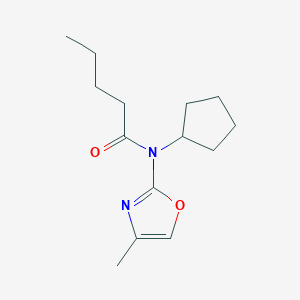
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
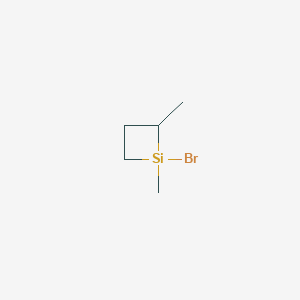
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
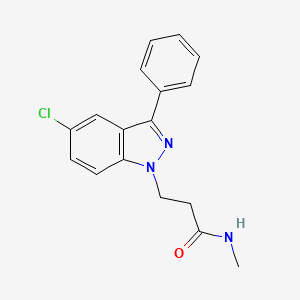
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
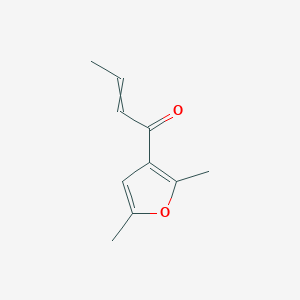
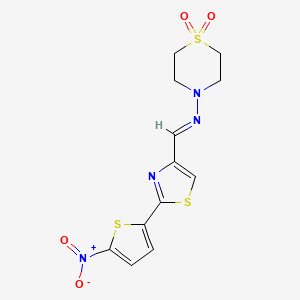

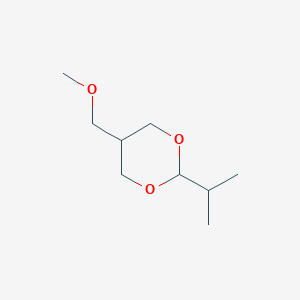
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
